N-(2-iodophenyl)-2-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-iodophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCXESUGAGPVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 2 Iodophenyl 2 Methylpropanamide and Its Structural Analogues
Direct Amidation Approaches for the Target Compound
Direct amidation represents the most straightforward pathway to forming the amide bond in N-(2-iodophenyl)-2-methylpropanamide. This involves the reaction of an amine precursor with a carboxylic acid or its activated derivative.
Acyl Chloride-Amine Coupling Procedures
A common and effective method for amide synthesis is the reaction between an acyl chloride and an amine. This nucleophilic addition-elimination reaction is typically fast and high-yielding. chemguide.co.uk
The synthesis of this compound is frequently accomplished by reacting 2-methylpropanoyl chloride (also known as isobutyryl chloride) with 2-iodoaniline (B362364). wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of 2-iodoaniline attacks the electrophilic carbonyl carbon of 2-methylpropanoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and forming the stable amide product. chemguide.co.uk The reaction also produces hydrogen chloride (HCl) as a byproduct. evitachem.com
To maximize yield and reaction efficiency, careful optimization of the reaction conditions is crucial. Key parameters include the choice of solvent, the type of base used, and the reaction temperature.
Solvents: Aprotic solvents are generally preferred for this reaction to avoid side reactions with the acyl chloride. Dichloromethane (B109758) (DCM) is a commonly used solvent for this transformation. evitachem.com Other solvents like tetrahydrofuran (B95107) (THF) can also be employed. researchgate.net The choice of solvent can influence reaction rates and solubility of the reagents. researchgate.net
Bases: A base is required to neutralize the hydrogen chloride generated during the reaction. evitachem.com Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Tertiary amines, such as triethylamine (B128534) or pyridine, are often used as acid scavengers.
Temperature: The reaction is typically initiated at a low temperature, such as 0-5 °C, to control the initial exothermic release of heat. evitachem.com After the initial addition of the acyl chloride, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. evitachem.com In some cases, scaling up the reaction may require adjustments to heating to ensure efficient conversion. orgsyn.org
Table 1: Optimization of Acyl Chloride-Amine Coupling Conditions
| Parameter | Condition | Purpose/Effect | Citation |
| Precursors | 2-Iodoaniline, 2-Methylpropanoyl Chloride | Starting materials for the target compound. | evitachem.com |
| Solvent | Dichloromethane (DCM) | Aprotic solvent to dissolve reactants. | evitachem.com |
| Base | Triethylamine | Neutralizes HCl byproduct, preventing amine protonation. | evitachem.com |
| Temperature | Start at 0-5 °C, then warm to room temperature. | Controls initial exothermicity and drives reaction to completion. | evitachem.com |
Carbodiimide-Mediated Condensation Protocols
An alternative to the acyl chloride method is the direct coupling of a carboxylic acid (isobutyric acid) with an amine (2-iodoaniline) using a coupling agent. Carbodiimides are widely used for this purpose.
A popular and effective system for this type of condensation involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. nih.gov The reaction mechanism involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. DMAP acts as a nucleophilic catalyst, further accelerating the reaction by forming an even more reactive acyl-pyridinium species. This method is often preferred when the starting materials are sensitive or when avoiding the generation of acidic byproducts is desirable.
The EDCI/DMAP coupling method is known for its good to excellent yields, often ranging from 73% to 83% for similar esterification reactions. nih.gov The efficiency of the reaction can be influenced by the stoichiometry of the coupling agents and the reaction time. Typically, an excess of the coupling agent (EDCI) is used, and the reaction is stirred at room temperature for an extended period, sometimes up to two days, to ensure complete conversion. nih.gov The workup for carbodiimide (B86325) reactions involves aqueous washes to remove the urea (B33335) byproduct and any excess reagents.
Table 2: Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Acyl Chloride Coupling | 2-Methylpropanoyl Chloride, 2-Iodoaniline, Triethylamine | Generally high | Fast reaction times, readily available reagents. | Generates corrosive HCl, acyl chloride can be moisture-sensitive. |
| Carbodiimide Condensation | Isobutyric Acid, 2-Iodoaniline, EDCI, DMAP | Good to excellent (73-83% reported for similar reactions) nih.gov | Milder conditions, avoids HCl byproduct. | More expensive reagents, longer reaction times, urea byproduct removal. |
Synthetic Routes to Substituted N-(2-iodophenyl)-Propanamide Derivatives
The synthesis of functionalized N-(2-iodophenyl)-propanamides can be achieved through several strategic pathways. These methods allow for the precise introduction of various substituents, enabling the creation of a diverse library of chemical compounds for further study.
Introduction of Azido Functionalities via Bromo-Precursors
A common strategy for synthesizing azido-substituted propanamides involves a two-step process starting from a readily available aniline (B41778). This method first creates an α-bromo amide intermediate, which then undergoes nucleophilic substitution to introduce the azide (B81097) group.
The initial step in this synthetic sequence is the formation of an N-(2-iodophenyl)-2-bromopropanamide. This is typically achieved through a standard amidation reaction. 2-Iodoaniline is treated with a suitable acylating agent, such as 2-bromopropanoyl bromide or 2-bromopropanoyl chloride, in the presence of a base. The base, often a tertiary amine like triethylamine or a milder base like sodium bicarbonate, serves to neutralize the hydrogen halide byproduct generated during the reaction. The reaction is generally performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature. This acylation provides the key α-bromo amide precursor, N-(2-iodophenyl)-2-bromopropanamide, which is essential for the subsequent introduction of the azide.
Representative Reaction Scheme:

(Note: This is a generalized representation. R may be H or other substituents.)
With the bromo-precursor in hand, the azide functionality is introduced via a nucleophilic substitution reaction. N-(2-iodophenyl)-2-bromopropanamide is reacted with an azide salt, most commonly sodium azide (NaN₃). acs.org This reaction is a classic example of an SN2 displacement, where the azide ion (N₃⁻) attacks the carbon atom bearing the bromine, displacing the bromide ion. Protic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate the dissolution of the azide salt and promote the reaction. rsc.orgorganic-chemistry.org The reaction often requires heating to proceed at a reasonable rate. Upon completion, a standard aqueous workup and purification by chromatography or recrystallization yields the desired N-(2-iodophenyl)-2-azidopropanamide. This method is a robust and widely used technique for preparing α-azido amides from their corresponding α-bromo precursors. organic-chemistry.org
Table 1: Reagents and Conditions for Azide Introduction
| Step | Reactants | Reagents | Solvent | Typical Conditions | Product |
| Amidation | 2-Iodoaniline, 2-Bromopropanoyl Halide | Base (e.g., Triethylamine) | Dichloromethane (DCM) | 0 °C to Room Temp | N-(2-iodophenyl)-2-bromopropanamide |
| Azidation | N-(2-iodophenyl)-2-bromopropanamide | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Elevated Temperature | N-(2-iodophenyl)-2-azidopropanamide |
Methods for Hydroxyl-Substituted Propanamides
The synthesis of propanamides bearing a hydroxyl group can be approached in two primary ways: by forming an ether linkage with a phenol (B47542) or by direct amidation of a hydroxy-acid derivative.
This method, a variation of the Williamson ether synthesis, is used to create an aryloxy-substituent on the propanamide backbone. francis-press.commasterorganicchemistry.comfrancis-press.comyoutube.comresearchgate.net The process involves the O-alkylation of a phenol derivative with an N-(2-iodophenyl)-2-halopropanamide (typically the bromo-variant). First, the phenol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. francis-press.comyoutube.com This phenoxide then attacks the electrophilic carbon of the halogenated propanamide, displacing the halide and forming an ether bond. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. francis-press.com This strategy allows for the coupling of various substituted phenols, leading to a wide range of N-(2-iodophenyl)-2-(phenoxy)propanamide derivatives.
An alternative and more direct route to introduce a hydroxyl group involves the amidation of a hydroxy-containing carboxylic acid. mdpi.com Specifically, to synthesize N-(2-iodophenyl)-2-hydroxy-2-methylpropanamide, 2-hydroxyisobutyric acid is coupled with 2-iodoaniline. Because direct amidation requires harsh conditions, the carboxylic acid is typically activated first. Common methods involve converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling agents. These coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an additive like hydroxybenzotriazole (B1436442) (HOBt), facilitate amide bond formation under milder conditions. The reaction between the activated acid and 2-iodoaniline, usually in an aprotic solvent, provides the target hydroxyl-substituted propanamide directly.
Table 2: Comparison of Methods for Hydroxyl-Substituted Propanamides
| Method | Key Reactants | Key Reagents | Bond Formed | Key Intermediate |
| Alkylation | Phenol Derivative, N-(2-iodophenyl)-2-bromopropanamide | Base (e.g., K₂CO₃) | C-O (Ether) | Phenoxide ion |
| Amidation | 2-Hydroxyisobutyric Acid, 2-Iodoaniline | Coupling Agent (e.g., DCC, EDC) | C-N (Amide) | Activated acyl species |
Chiral Synthesis Approaches for Stereoselective Analogues
The synthesis of stereoselective analogues of this compound, where a chiral center is introduced, necessitates the use of asymmetric synthesis techniques. While direct chiral synthesis of the title compound is not extensively detailed, methodologies applied to structurally related molecules can be adapted. These approaches often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.
One relevant strategy involves the stereoselective functionalization of a pyrrolidine (B122466) scaffold, which can be considered a cyclic analogue. For instance, the allylation of chiral sulfinimines has been employed for the stereoselective introduction of a double bond. nih.gov This can be followed by functional group interconversions to yield the desired stereochemically constrained amino acid derivatives. nih.gov The choice of metal in these allylation reactions, such as indium or magnesium, can significantly influence the diastereomeric ratio of the product. nih.gov For example, using a Grignard reagent with a chiral imine in THF at low temperatures can lead to high diastereoselectivity (e.g., 96:4). nih.gov
Another general approach is the use of proline and its derivatives, like 4-hydroxyproline, as chiral starting materials for the synthesis of various pyrrolidine-containing compounds. mdpi.com The inherent chirality of these natural amino acids guides the stereoselective formation of subsequent products. mdpi.com Methods such as the reduction of proline with reagents like lithium aluminum hydride (LiAlH₄) are fundamental steps in creating chiral precursors for more complex molecules. mdpi.com These established principles of asymmetric synthesis form the foundation for developing specific, stereoselective routes to chiral analogues of this compound.
Synthesis of Additional Halogenated (e.g., Bromo, Chloro) and Substituted Anilide Analogues
The synthesis of halogenated and substituted analogues of this compound typically involves the reaction of a corresponding substituted aniline with an appropriate acyl chloride or anhydride. The general synthetic pathway is adaptable, allowing for the introduction of various functional groups and different halogens (bromine, chlorine) on the phenyl ring.
Synthesis of Halogenated Analogues: The preparation of bromo and chloro analogues follows the standard amidation reaction. For example, N-(4-bromophenyl)-2-chloroacetamide and N-(4-chlorophenyl)-2-chloroacetamide have been synthesized by reacting the respective anilines with chloroacetyl chloride. nih.gov Similarly, the synthesis of 2-bromo-2-methyl-N-phenylpropanamide involves the reaction between aniline and 2-bromo-2-methylpropanoyl bromide. nih.govstrath.ac.uk The synthesis of 2-chloro-N-(2-methylphenyl)propanamide also follows this pattern. chemicalbook.com These reactions highlight the versatility of using different halogenated anilines and acyl halides to create a library of halogenated analogues.
Synthesis of Other Substituted Anilide Analogues: A wide array of substituted anilide analogues can be prepared by modifying the aniline starting material. Gold-catalyzed three-component reactions offer a modular approach to synthesizing a variety of substituted anilines, which can then be derivatized. researchgate.net For instance, N-(substituted phenyl)-2-chloroacetamides with methyl, methoxy, acetyl, hydroxyl, and cyano groups have been successfully synthesized. nih.gov The synthesis of N-phenyl sulfonamide derivatives often starts from a key aniline intermediate, which is then elaborated through reactions with functionalized anhydrides or via reduction of a nitro group to an amine. mdpi.com
The following table summarizes the synthesis of various substituted anilide analogues found in the literature, which are structurally related to this compound.
| Compound Name | Starting Aniline | Reactant | Key Features of Synthesis |
| N-(4-methylphenyl) chloroacetamide nih.gov | 4-methylaniline | Chloroacetyl chloride | Standard amidation reaction. |
| N-(4-chlorophenyl) chloroacetamide nih.gov | 4-chloroaniline | Chloroacetyl chloride | Standard amidation reaction. |
| N-(4-bromophenyl) chloroacetamide nih.gov | 4-bromoaniline | Chloroacetyl chloride | Standard amidation reaction. |
| 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide mdpi.com | 3-formyl-5-propyl-2-aminothiophene | Phenyl isocyanate | Synthesis involves multiple steps including lithiation and bromination. |
| N-(4-Chlorophenylsulfonyl)-2-methylpropanamide researchgate.net | 4-chloroaniline | 2-methylpropanoyl chloride followed by sulfonation | Multi-step synthesis involving amidation and chlorosulfonation. |
| Aniline Derivatives with 1,2,3-Triazole System mdpi.com | Substituted anilines | Propargyl bromide, sodium azide, copper catalyst | Multi-step synthesis involving alkylation, deblocking, and click chemistry. |
Purification and Isolation Techniques in N-(2-iodophenyl)-Propanamide Synthesis
The successful synthesis of this compound and its analogues relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and by-products. The most common methods employed are column chromatography, recrystallization, and solvent extraction-based work-up procedures. evitachem.com
Column Chromatography on Silica (B1680970) Gel
Column chromatography using silica gel as the stationary phase is a primary method for the purification of N-(2-iodophenyl)propanamide and its analogues. nih.govevitachem.com Silica gel is a slightly acidic medium that is effective for separating a wide range of organic compounds. rochester.edu
Standard Procedure : A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a pre-packed silica gel column. The components of the mixture are then separated by eluting with a solvent system of appropriate polarity. reachdevices.com The selection of the eluting solvent is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). rochester.edu
Gradient Elution : For difficult separations, a gradient elution can be employed, where the polarity of the solvent system is gradually increased during the chromatography process. rochester.edu This allows for the separation of compounds with very similar retention factors (Rf values).
Deactivated Silica Gel : For compounds that are sensitive to acid, the silica gel can be deactivated. This can be achieved by pre-flushing the column with a solvent system containing a small amount of a base, such as triethylamine (1-3%). rochester.edu This is particularly useful for purifying nitrogen-containing heterocyclic compounds that may streak on normal silica gel. rochester.edu
Loading Techniques : The crude product can be loaded onto the column dissolved in a solvent or as a solid. For solid loading, the crude mixture is adsorbed onto a small amount of silica gel, the solvent is removed, and the resulting free-flowing powder is added to the top of the column. rochester.edu
Recrystallization Methods
Recrystallization is a widely used technique for purifying crude solid products, including N-(2-iodophenyl)propanamide. evitachem.com This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
The general process involves dissolving the crude compound in a suitable solvent at or near its boiling point to create a saturated solution. The hot solution is then cooled slowly, allowing the desired compound to form crystals while the impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. In some cases, purification of related amide compounds has been achieved through slow evaporation of an ethanolic solution, which leads to the formation of crystals. researchgate.net
Solvent Extraction and Work-up Procedures
Following the completion of the synthesis reaction, a work-up procedure involving solvent extraction is typically performed to isolate the crude product from the reaction mixture. evitachem.comgoogle.com
A common work-up for the synthesis of N-(2-iodophenyl)propanamide involves the following steps:
Quenching : The reaction is often quenched by adding water or an aqueous solution, such as ammonium (B1175870) chloride, to stop the reaction and dissolve water-soluble reagents and by-products. mdpi.comevitachem.com
Extraction : The aqueous mixture is then extracted with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate. mdpi.comevitachem.com The desired product preferentially dissolves in the organic layer.
Washing : The organic layer is washed with water and/or brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities. mdpi.com
Drying : The separated organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. mdpi.comevitachem.com
Solvent Evaporation : Finally, the solvent is removed from the dried organic layer, typically using a rotary evaporator, to yield the crude product, which can then be further purified by chromatography or recrystallization. evitachem.com
This sequence of extraction, washing, and drying is a fundamental and effective method for the initial isolation and purification of the target compound. google.com
Chemical Transformations and Reaction Mechanisms of N 2 Iodophenyl 2 Methylpropanamide
Reactivity at the Amide Functional Group
The amide functional group, while generally stable, can undergo several key transformations under specific laboratory conditions. These reactions primarily involve cleavage of the carbonyl-nitrogen bond or reaction at the nitrogen atom.
Amides can be reduced to their corresponding amines using powerful reducing agents. This transformation is fundamental in organic synthesis for converting carboxylic acid derivatives into amines. The reaction involves the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂). A common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). The process typically requires an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine.
The reduction of N-(2-iodophenyl)-2-methylpropanamide would yield N-(2-iodobenzyl)-2-methylpropan-1-amine .
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
| This compound | 1. LiAlH₄ in THF2. H₂O | N-(2-iodobenzyl)-2-methylpropan-1-amine |
Amide hydrolysis involves the cleavage of the amide bond to form a carboxylic acid and an amine (or their conjugate acid/base forms). This process can be catalyzed by either acid or base, with each pathway following a distinct mechanism.
Acidic Hydrolysis: Under acidic conditions (e.g., aqueous HCl or H₂SO₄ and heat), the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses, eliminating the amine as a leaving group. The resulting amine is immediately protonated under the acidic conditions to form an ammonium (B1175870) salt, while the carboxylic acid is liberated. For This compound , acidic hydrolysis yields 2-iodoaniline (B362364) (as its ammonium salt) and isobutyric acid .
Basic Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH and heat), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion as the leaving group. The amide anion is a strong base and immediately deprotonates the newly formed carboxylic acid. The final products are the carboxylate salt and the neutral amine. Basic hydrolysis of This compound results in the formation of 2-iodoaniline and the sodium salt of isobutyric acid (sodium isobutyrate).
Table 2: Hydrolysis of this compound
| Condition | Reagents | Products |
| Acidic | H₃O⁺ (e.g., aq. HCl), Heat | 2-iodoaniline hydrochloride, Isobutyric acid |
| Basic | OH⁻ (e.g., aq. NaOH), Heat | 2-iodoaniline, Sodium isobutyrate |
The nitrogen atom of an amide is generally not nucleophilic enough to react directly with alkyl halides. stackexchange.com To facilitate alkylation, the amide must first be deprotonated using a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a resonance-stabilized amide anion (an imidate anion). stackexchange.comresearchgate.net This anion is a much more potent nucleophile and can readily react with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in an Sₙ2 reaction to form an N,N-disubstituted amide. researchgate.net
Table 3: N-Alkylation of this compound
| Step | Reagents | Intermediate/Product |
| 1. Deprotonation | Sodium Hydride (NaH) in DMF or THF | Sodium salt of this compound |
| 2. Alkylation | Alkyl Halide (R-X), e.g., CH₃I | N-alkyl-N-(2-iodophenyl)-2-methylpropanamide |
Reactivity of the Aryl Iodide Moiety
The aryl iodide portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution at the aromatic ring is less common for this specific substrate.
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.orgmasterorganicchemistry.com
The substrate This compound lacks strong electron-withdrawing groups on the aromatic ring. The isobutyramido group is not sufficiently activating for this reaction. Consequently, it is highly resistant to undergoing SₙAr reactions via the addition-elimination mechanism under standard conditions. pressbooks.pub Under very harsh conditions with extremely strong bases like sodium amide (NaNH₂), a reaction might be forced through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. pressbooks.pub
The carbon-iodine bond in aryl iodides is a highly versatile functional group for forming new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond (the order of reactivity for aryl halides is I > Br > OTf > Cl) makes This compound an excellent substrate for these transformations. youtube.com
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a powerful method for creating a new C-C bond by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). nih.govresearchgate.net The aryl iodide of This compound would readily undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to produce biphenyl (B1667301) derivatives or styrenyl compounds, respectively. frontiersin.orgmdpi.com
Table 4: Suzuki-Miyaura Coupling of this compound
| Reactants | Catalytic System | Product |
| This compound + Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | N-(biphenyl-2-yl)-2-methylpropanamide derivative |
Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) salt (e.g., CuI) as a co-catalyst and an amine base (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. organic-chemistry.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orglibretexts.orgThis compound would serve as an ideal aryl halide partner in this reaction to synthesize various 2-alkynylphenylamide derivatives. youtube.com
Table 5: Sonogashira Coupling of this compound
| Reactants | Catalytic System | Product |
| This compound + Terminal alkyne (R-C≡CH) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base (e.g., Et₃N) | N-(2-(alkyn-1-yl)phenyl)-2-methylpropanamide derivative |
Radical Cyclization and Rearrangement Pathways
The presence of an iodine atom ortho to the amide group in this compound makes it a prime candidate for radical cyclization reactions. These reactions typically proceed via the formation of an aryl radical, which can then undergo intramolecular cyclization to construct new ring systems.
One of the most common methods for initiating such reactions is through the use of radical initiators, such as tributyltin hydride (n-Bu3SnH) in the presence of azobisisobutyronitrile (AIBN). The reaction commences with the homolytic cleavage of the carbon-iodine bond to generate an aryl radical. This highly reactive intermediate can then attack the amide carbonyl group or the adjacent aliphatic chain, leading to the formation of heterocyclic structures.
Palladium-catalyzed reactions also offer a powerful means to effect the cyclization of this compound. In these processes, the palladium catalyst facilitates the formation of an organopalladium intermediate, which can then undergo intramolecular reactions. For instance, in carbonylative cyclization reactions, carbon monoxide can be inserted into the aryl-palladium bond, followed by an intramolecular attack by the amide nitrogen or the enolate of the propanamide chain. This leads to the formation of various indole (B1671886) and cyclopentenone derivatives. The proposed mechanism for a palladium-catalyzed carbonylative cyclization typically involves:
Oxidative addition of the aryl iodide to a Pd(0) species.
Insertion of carbon monoxide to form an acylpalladium intermediate.
Intramolecular acylpalladation of a nearby double bond (if present) or reaction with the enolate.
Beta-hydride elimination and subsequent reductive elimination or protonation to yield the final product and regenerate the Pd(0) catalyst. nih.gov
The specific reaction pathway and the resulting product are highly dependent on the reaction conditions, including the choice of catalyst, ligands, and additives.
Transformations at the Aliphatic Propanamide Chain
The 2-methylpropanamide side chain of this compound offers additional sites for chemical modification, independent of the reactions at the aromatic ring.
Oxidation Reactions
The aliphatic C-H bonds of the propanamide chain, particularly the tertiary C-H bond at the 2-position, can be targeted for oxidation. While direct α-modification of amides can be challenging due to the relatively low acidity of the α-protons, various oxidative protocols have been developed. nih.gov
One approach involves the use of strong oxidizing agents. However, achieving selectivity for the aliphatic chain without affecting the electron-rich aromatic ring or the amide functionality can be difficult. A more controlled method involves transition-metal-free oxidative protocols. For instance, methods for the α-hydroxylation of aliphatic amides have been reported, which can provide access to α-hydroxy amides. nih.govresearchgate.net These reactions often proceed through radical intermediates or involve the in situ generation of a more reactive species that selectively attacks the α-C-H bond.
The successful oxidation of the aliphatic chain leads to the introduction of a hydroxyl group, forming N-(2-iodophenyl)-2-hydroxy-2-methylpropanamide . This transformation is significant as it introduces a new functional group that can be further manipulated.
Functional Group Interconversions (e.g., hydroxyl to ether/ester)
The introduction of a hydroxyl group at the 2-position of the propanamide chain opens up possibilities for a range of functional group interconversions. The resulting α-hydroxy amide, N-(2-iodophenyl)-2-hydroxy-2-methylpropanamide, can serve as a precursor for the synthesis of various derivatives.
For example, the hydroxyl group can be converted into an ether or an ester through standard synthetic methodologies. Esterification can be achieved by reacting the α-hydroxy amide with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of a suitable catalyst or coupling agent. This would yield an ester derivative, for example, ethyl 2-(N-(2-iodophenyl)isobutyramido)-2-methylpropanoate , if reacted with the appropriate ethyl ester precursor.
Similarly, etherification can be accomplished by deprotonating the hydroxyl group with a base to form an alkoxide, which can then be reacted with an alkyl halide. These transformations allow for the diversification of the molecular structure and the introduction of different properties, which can be valuable in various fields, including medicinal chemistry and materials science.
Spectroscopic Characterization and Structural Elucidation of N 2 Iodophenyl 2 Methylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For N-(2-iodophenyl)-2-methylpropanamide, proton (¹H) and carbon-13 (¹³C) NMR provide a comprehensive picture of the molecule's framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling
Proton NMR (¹H NMR) spectroscopy provides direct information about the hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern, dictated by the n+1 rule, reveals the number of neighboring non-equivalent protons. docbrown.info
The key proton environments and their predicted signals are:
Aromatic Protons: The four protons on the phenyl ring are in different chemical environments due to the iodo and amide substituents. They typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm.
Amide Proton (N-H): The proton attached to the nitrogen atom of the amide group usually appears as a broad singlet. Its chemical shift can be variable (typically 8.0-9.5 ppm) and is influenced by solvent, concentration, and temperature due to hydrogen bonding. nih.gov
Isopropyl Methine Proton (CH): The single proton of the isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal is split into a septet (a seven-line pattern). This signal is expected around 2.5-3.0 ppm. docbrown.info
Isopropyl Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are adjacent to the single methine proton, resulting in a doublet (a two-line pattern). This signal appears in the upfield region, typically around 1.2-1.4 ppm. docbrown.infodocbrown.info
Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) | 4H |
| Amide (N-H) | 8.0 - 9.5 | Broad Singlet (br s) | 1H |
| Isopropyl (CH) | 2.5 - 3.0 | Septet (sept) | 1H |
| Isopropyl (CH₃)₂ | 1.2 - 1.4 | Doublet (d) | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon backbone of a molecule. bhu.ac.in In a proton-decoupled spectrum, each non-equivalent carbon atom produces a single peak, allowing for a count of the unique carbon environments. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms. oregonstate.edu
The expected signals for this compound are:
Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears far downfield, typically in the 170-180 ppm range. libretexts.org
Aromatic Carbons: The six carbons of the phenyl ring are in unique environments. The carbon atom bonded to the iodine (C-I) is heavily influenced by the halogen and typically resonates at a lower field (e.g., 90-100 ppm). The other five aromatic carbons appear in the typical range of 120-145 ppm. libretexts.orgchemicalbook.com
Isopropyl Carbons: The methine carbon (-CH) and the two equivalent methyl (-CH₃) carbons of the isopropyl group will appear in the aliphatic (upfield) region of the spectrum. docbrown.infodocbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 175 - 178 |
| Aromatic (C-NH) | 138 - 142 |
| Aromatic (Ar-C) | 120 - 140 |
| Aromatic (C-I) | 90 - 100 |
| Isopropyl (CH) | 35 - 40 |
| Isopropyl (CH₃)₂ | 19 - 22 |
Specific Analysis of Amido Rotamers via NMR
The amide bond (C-N) has a significant double-bond character due to resonance, which restricts free rotation around it. azom.comnanalysis.com This restriction can lead to the existence of distinct rotational isomers, or rotamers (often cis and trans isomers), which can be observed by NMR spectroscopy. nih.govmdpi.com
In the case of this compound, the restricted rotation can result in two different spatial orientations of the phenyl group relative to the carbonyl group. If the energy barrier to rotation is high enough, these two rotamers can be detected as separate sets of signals in the NMR spectrum, particularly at lower temperatures. mdpi.com This would lead to a doubling of the expected peaks for the aromatic and isopropyl groups. Dynamic NMR studies, where spectra are recorded at various temperatures, can be used to determine the energy barrier for this rotational process. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.
For this compound, the elemental composition and corresponding exact mass can be determined. The measured mass from an HRMS instrument would be compared to the theoretical exact mass to confirm the compound's identity.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂INO |
| Calculated Exact Mass (Monoisotopic) | 288.9964 Da |
| Expected Ion [M+H]⁺ | 289.9970 Da |
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. researchgate.net The resulting fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint, allowing for structural confirmation. docbrown.infolibretexts.org
For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (291.12 g/mol ). The analysis of its fragmentation pattern would reveal key structural features. The weakest bonds are typically the most likely to break, leading to characteristic fragment ions. libretexts.org
Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is common for amides and ketones. libretexts.org This would result in the formation of an acylium ion.
McLafferty Rearrangement: While less direct for this specific structure, rearrangements can occur.
Cleavage of the Amide Bond: The C-N bond can cleave, separating the aromatic portion from the propanamide side chain.
Loss of Iodine: The C-I bond can break, leading to a fragment corresponding to the loss of an iodine radical. Iodine consists of 100% of the ¹²⁷I isotope, which simplifies the spectrum compared to compounds containing chlorine or bromine. docbrown.info
The resulting fragments provide a puzzle that, when pieced together, confirms the connectivity and identity of the original molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical data based on common fragmentation patterns for similar chemical structures.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation |
|---|---|---|---|
| 291 | [C₁₀H₁₂INO]⁺ | Molecular Ion (M⁺) | The intact ionized molecule. |
| 220 | [C₁₀H₁₂NO]⁺ | [M - I]⁺ | Loss of an iodine radical. |
| 164 | [C₆H₄I]⁺ | Iodophenyl fragment | Cleavage of the amide C-N bond. |
| 71 | [C₄H₇O]⁺ | Isobutyryl cation | Alpha-cleavage at the amide group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. docbrown.info The resulting IR spectrum shows absorption bands corresponding to these vibrations, providing clear evidence for the presence of characteristic functional groups. nist.gov
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions unique to the molecule. docbrown.info
Key expected absorption bands include:
N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in a secondary amide.
C-H Stretches: Absorptions between 2845 and 2975 cm⁻¹ correspond to the C-H bonds in the alkyl (isopropyl) and aromatic parts of the molecule. docbrown.info
C=O Stretch (Amide I band): A strong, prominent absorption around 1650-1680 cm⁻¹ is indicative of the carbonyl group in the amide functionality.
N-H Bend (Amide II band): This secondary amide band typically appears around 1550 cm⁻¹.
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.
C-I Stretch: A weak to medium absorption in the lower frequency region, typically around 500-600 cm⁻¹, corresponds to the carbon-iodine bond. docbrown.info
Table 2: Characteristic Infrared Absorption Frequencies for this compound This table presents expected data based on known absorption ranges for the molecule's functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 | Medium-Strong |
| Alkyl C-H | Stretch | 2870 - 2960 | Medium |
| Aromatic C-H | Stretch | 3010 - 3100 | Weak |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
Chromatographic Analysis for Purity and Mixture Composition
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. nih.govconferenceworld.in
In a GC-MS analysis of this compound, the sample is first vaporized and injected into the GC column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component, including the target compound, elutes from the column at a specific retention time, it enters the mass spectrometer. semanticscholar.org The MS then generates a mass spectrum for each eluting component, allowing for definitive identification by comparing the spectrum to known libraries or by analyzing its fragmentation pattern. researchgate.net This technique is highly effective for confirming the presence and purity of the target compound in a synthesis product mixture.
Table 3: Illustrative GC-MS Analytical Parameters
| Parameter | Value / Description |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for determining the purity of organic compounds. researchgate.netnih.gov The separation principle is the same as in GC-MS, but the detector is different. The FID measures the ions produced when the eluting compounds are burned in a hydrogen-air flame. The detector's response is proportional to the mass of carbon atoms entering the flame, making it an excellent tool for quantitative analysis. bohrium.comresearchgate.net
To assess the purity of this compound, a sample is analyzed by GC-FID. The area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. This "area percent" calculation provides a reliable estimation of the compound's purity, assuming that all components have a similar response factor in the detector. For higher accuracy, a calibration curve can be prepared using standards of known concentration. researchgate.net
Table 4: Illustrative GC-FID Parameters for Purity Analysis
| Parameter | Value / Description |
|---|---|
| GC System | Shimadzu GC-2010 Plus or equivalent |
| Column | DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Nitrogen or Helium |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Inlet Temperature | 280 °C |
| Oven Program | Isothermal at 250 °C or a temperature ramp |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions. itwreagents.com It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product has been formed. thieme.de
To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent). The starting materials (e.g., 2-iodoaniline (B362364) and isobutyryl chloride) and the product will have different polarities and thus travel different distances up the plate, resulting in different Retention Factor (Rf) values. By comparing the spots from the reaction mixture to spots of the pure starting materials, one can visualize the disappearance of reactants and the appearance of the product spot. The reaction is considered complete when the starting material spots are no longer visible.
Table 5: Hypothetical TLC Analysis for the Synthesis of this compound
| Compound | Hypothetical Rf Value * | Visualization Method | Observation During Reaction |
|---|---|---|---|
| 2-Iodoaniline (Starting Material) | 0.65 | UV light (254 nm) / Iodine stain | Spot intensity decreases over time. |
| Isobutyryl chloride (Starting Material) | (Reacts with silica/moisture) | N/A | Not typically observed on TLC. |
| This compound (Product) | 0.40 | UV light (254 nm) / Iodine stain | Spot appears and its intensity increases over time. |
*Rf values are highly dependent on the specific eluent system (e.g., 3:1 Hexane:Ethyl Acetate) and are for illustrative purposes only.
Crystallographic Investigations and Solid State Structural Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique for determining the complete three-dimensional structure of a crystalline substance. crystallography.net It offers unambiguous and reliable structural parameters, which are prerequisites for rational drug design and structure-based functional studies. nih.gov
While a complete crystallographic dataset for N-(2-iodophenyl)-2-methylpropanamide is not publicly available, analysis of closely related structures provides valuable insights into its expected molecular and crystal structure. Data from analogous compounds such as N-(2-iodophenyl)acetamide and N-(2-iodophenyl)-N-methylcyclopropanecarboxamide can be used to infer the likely structural characteristics. crystallography.netmdpi.com
The molecular conformation of this compound is largely defined by the spatial arrangement of the 2-iodophenyl group and the 2-methylpropanamide moiety. The planarity of the amide group and the orientation of the phenyl ring are key features. In related structures, the amide group is often nearly coplanar with the adjacent phenyl ring to facilitate electronic conjugation, though steric hindrance from the ortho-iodine and the bulky isopropyl group can cause some torsional strain.
The bond geometries—specifically bond lengths and angles—are expected to fall within standard ranges for similar organic compounds. For instance, the C-I bond length in the 2-iodophenyl group is a critical parameter. The covalent C-N bond of the amide linkage and the C=O double bond will also exhibit characteristic lengths. The table below presents crystallographic data for the closely related compound, N-(2-iodophenyl)acetamide, which serves as a reasonable proxy for understanding the fundamental geometry. crystallography.net
| Parameter | Value |
| Formula | C8 H8 I N O |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 4.7969 |
| b (Å) | 12.4977 |
| c (Å) | 14.679 |
| α (°) | 90 |
| β (°) | 98.336 |
| γ (°) | 90 |
| Cell Volume (ų) | 870.71 |
Table 1: Crystallographic data for the related compound N-(2-iodophenyl)acetamide. crystallography.net
Another closely related structure, N-(2-iodophenyl)-N-methylcyclopropanecarboxamide, provides further comparative data. mdpi.com
| Parameter | Value |
| Formula | C11 H12 I N O |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.8958 |
| b (Å) | 13.8911 |
| c (Å) | 24.3439 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Cell Volume (ų) | 3038.67 |
Table 2: Crystallographic data for the related compound N-(2-iodophenyl)-N-methylcycloheptanecarboxamide. mdpi.com
The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In the crystal structure, it is highly probable that N-H···O hydrogen bonds form, linking molecules into chains or more complex networks. nih.govnih.gov
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap. These interactions, though generally weaker than hydrogen bonds, play a role in stabilizing the crystal structure. nih.gov C-H···π interactions, where a C-H bond points towards the face of a phenyl ring, are also common. nih.gov
In a related compound, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the crystal packing is stabilized by a combination of N-H···O hydrogen bonds, C-H···π interactions, and I···I as well as I···S interactions. nih.gov Hirshfeld surface analysis of this compound revealed that H···C/C···H, H···H, and H···I/I···H contacts were the most significant contributors to the crystal packing. nih.gov
After the initial crystal structure is solved from the diffraction data, a process of refinement is carried out to improve the accuracy and precision of the atomic coordinates and other structural parameters. This is typically done using full-matrix least-squares procedures against F². crystallography.net Programs like SHELXL are commonly used for this purpose. crystallography.net
Validation protocols are essential to ensure the quality and reliability of the determined crystal structure. This involves checking for consistency in bond lengths and angles, analyzing the thermal ellipsoids of the atoms, and calculating figures of merit such as the R-factor. The absence of significant unresolved electron density in the final difference Fourier map is another important validation criterion.
Investigation of Crystalline Derivatives and Related Co-crystals
The modification of a molecule's crystal structure through the formation of derivatives or co-crystals can significantly alter its physicochemical properties.
Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, often hydrogen bonds. iucr.org The formation of co-crystals with this compound could be explored by combining it with pharmaceutically acceptable co-formers. Amino acids, for example, are promising co-former candidates due to their ability to form strong hydrogen bonds via their carboxylic acid and amine functional groups. nih.gov The selection of a suitable co-former is often guided by principles of supramolecular chemistry, aiming to create robust intermolecular synthons.
The investigation of crystalline derivatives, where a functional group on the parent molecule is chemically modified, can also provide insights into structure-property relationships. For instance, modifying the substituent on the phenyl ring or altering the alkyl groups of the propanamide moiety would likely lead to different crystal packing arrangements and, consequently, different physical properties. The study of such derivatives helps in understanding the role of various parts of the molecule in directing the solid-state assembly.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to study N-aryl amides and related compounds. nih.govchemrxiv.orgnih.gov
Electronic Properties: Once the geometry is optimized, a wealth of electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites), such as the carbonyl oxygen, and electron-poor regions (electrophilic sites), providing insight into where the molecule is likely to interact with other chemical species.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For N-(2-iodophenyl)-2-methylpropanamide, it could quantify the delocalization of the nitrogen lone pair into the aromatic ring and the carbonyl group, which is a key feature of amide chemistry. semanticscholar.org
The table below illustrates the kind of data that would be generated from a typical DFT study (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).
| Property | Predicted Value (Illustrative) | Description |
| Total Energy | Value in Hartrees | The total electronic energy of the optimized geometry in its ground state. |
| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap | Value in eV | An indicator of chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment | Value in Debye | A measure of the overall polarity of the molecule. |
| NBO Charge on N | Value in e | The calculated partial charge on the nitrogen atom, indicating its electron density. |
| NBO Charge on I | Value in e | The calculated partial charge on the iodine atom. |
| C(aryl)-N-C(O)-C Dihedral | Value in Degrees | The torsion angle defining the orientation of the amide group relative to the phenyl ring. |
While DFT is highly effective, higher-level ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), can provide more accurate energetic and spectroscopic data, albeit at a much greater computational expense.
Energetic Predictions: These methods are the gold standard for calculating highly accurate reaction energies, activation barriers, and conformational energy differences. For this compound, they could be used to precisely determine the energy difference between various rotational conformers.
Spectroscopic Predictions: Theoretical predictions of vibrational (Infrared and Raman) and NMR spectra are invaluable for interpreting experimental data. Higher-level methods can predict vibrational frequencies and NMR chemical shifts with high accuracy, aiding in the structural confirmation of the synthesized compound.
Conformational Analysis and Energy Landscape Mapping
This compound has several rotatable bonds, primarily the C(aryl)-N bond and the N-C(carbonyl) bond. Rotation around these bonds gives rise to different conformers (rotational isomers). Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with these rotations. chemrxiv.orgunifesp.br
A typical approach involves performing a relaxed potential energy surface scan, where a key dihedral angle (e.g., the C-C-N-C dihedral) is systematically varied, and the energy is minimized at each step. This process generates a one- or two-dimensional energy landscape that reveals the energy wells of stable conformers and the energy barriers for interconversion between them. The presence of the bulky iodine atom at the ortho position would be expected to create significant steric hindrance, likely favoring a non-planar conformation where the amide group is twisted out of the plane of the phenyl ring to minimize steric clash.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. rsc.orgnih.gov For this compound, one could study its formation (e.g., via acylation of 2-iodoaniline) or its subsequent reactions.
This involves:
Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.
Finding Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate this saddle point on the potential energy surface.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation confirms that a located transition state correctly connects the desired reactants and products.
For instance, a study on the synthesis of this amide would model the nucleophilic attack of the amine on an acyl chloride, identifying the key tetrahedral intermediate and the transition states for its formation and collapse to the final product. acs.org
Molecular Modeling and Simulation for Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, molecular modeling and simulation techniques, often using molecular mechanics force fields, are used to study how molecules interact with each other or with larger systems like proteins or solvents. researchgate.net
Although no specific biological target for this compound is established, if this compound were a scaffold for drug design, molecular docking simulations would be employed. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein's active site.
The process involves:
Preparing the Ligand and Receptor: 3D structures for the ligand (this compound or its derivatives) and the target protein are prepared.
Docking Simulation: A docking program samples a vast number of possible binding poses of the ligand within the receptor's binding site.
Scoring and Analysis: The poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as:
Hydrogen Bonds: (e.g., between the amide N-H or C=O and protein residues).
Halogen Bonds: The iodine atom could act as a halogen bond donor, interacting with nucleophilic sites in the protein.
Hydrophobic Interactions: (e.g., involving the phenyl ring and isopropyl group).
π-π Stacking: Between the phenyl ring and aromatic residues in the protein.
This analysis is crucial for structure-activity relationship (SAR) studies and for designing derivatives with improved binding affinity and selectivity.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies in a computational context aim to understand how the three-dimensional arrangement of atoms and the electronic distribution within "this compound" influence its chemical behavior. These investigations typically employ methods like Density Functional Theory (DFT) to correlate structural features with the molecule's propensity to participate in chemical reactions.
The reactivity of "this compound" is primarily governed by the interplay of several key structural elements: the aromatic iodophenyl group, the amide linkage, and the sterically bulky isobutyryl group. The ortho-iodine atom exerts a significant steric and electronic influence on the adjacent amide functionality. This steric hindrance can affect the planarity of the amide bond relative to the phenyl ring, potentially altering the degree of π-system conjugation.
Computational analyses, such as the calculation of the Molecular Electrostatic Potential (MEP), can map regions of electron density to predict sites susceptible to electrophilic or nucleophilic attack. For "this compound," the MEP would likely show a region of high negative potential around the carbonyl oxygen, indicating a prime site for electrophilic interaction or hydrogen bonding. Conversely, the amide hydrogen would present a region of positive potential.
Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The energy and localization of these orbitals determine the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. In silico studies on related aromatic amides often show that the HOMO is distributed over the phenyl ring and amide nitrogen, while the LUMO is typically centered on the carbonyl group and aromatic ring, indicating the likely pathways for electronic transitions and reactions.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical modeling is extensively used to predict the spectroscopic signatures of molecules, which can be invaluable for confirming experimental data or for identifying compounds. DFT methods, particularly using the B3LYP functional with a basis set like 6-311+G(d,p), have proven effective for accurately calculating the spectroscopic parameters of organic molecules. The process begins with the geometry optimization of the molecule's structure to find its lowest energy conformation.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra. These calculations can help assign the absorption bands observed in experimental spectra to specific molecular vibrations. For "this compound," key predicted vibrational frequencies would include the N-H stretching, C=O (Amide I) stretching, and C-N stretching modes.
Similarly, Nuclear Magnetic Resonance (NMR) shielding tensors can be calculated to predict the ¹H and ¹³C chemical shifts. These theoretical predictions are highly sensitive to the electronic environment of each nucleus and provide a direct link between the molecular structure and its NMR spectrum. The calculated chemical shifts for "this compound" would reflect the influence of the electronegative iodine atom and the anisotropic effects of the phenyl ring and carbonyl group. While experimentally derived spectra are definitive, theoretical predictions offer a powerful complementary tool for structural elucidation.
The table below presents hypothetical, yet representative, predicted spectroscopic data for "this compound" based on computational models used for analogous compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value/Range | Notes |
| ¹H NMR Chemical Shift | ||
| Amide N-H | 7.5 - 8.5 ppm | Expected to be a broad singlet, downfield due to deshielding from the carbonyl group and potential intramolecular hydrogen bonding. |
| Aromatic C-H | 7.0 - 8.0 ppm | Complex multiplet pattern resulting from coupling within the substituted phenyl ring. |
| Methine C-H (isobutyryl) | 2.5 - 3.0 ppm | Septet, deshielded by the adjacent carbonyl group. |
| Methyl C-H (isobutyryl) | 1.1 - 1.3 ppm | Doublet, shielded relative to other protons. |
| ¹³C NMR Chemical Shift | ||
| Carbonyl C=O | 175 - 180 ppm | Characteristic downfield shift for an amide carbonyl carbon. |
| Aromatic C-I | 90 - 100 ppm | Upfield shift compared to other aromatic carbons due to the heavy atom effect of iodine. |
| Aromatic C-H/C-N | 120 - 140 ppm | A series of peaks corresponding to the different carbon environments in the phenyl ring. |
| Methine C-H (isobutyryl) | 35 - 40 ppm | |
| Methyl C (isobutyryl) | 18 - 22 ppm | |
| IR Vibrational Frequencies | ||
| N-H Stretch | 3250 - 3350 cm⁻¹ | A sharp to moderately broad peak, characteristic of a secondary amide. |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |
| C=O Stretch (Amide I) | 1660 - 1690 cm⁻¹ | A strong, sharp absorption band, highly characteristic of the amide functional group. |
| N-H Bend (Amide II) | 1510 - 1550 cm⁻¹ | A strong band resulting from the coupling of N-H bending and C-N stretching vibrations. |
Advanced Research Perspectives and Future Directions in N 2 Iodophenyl 2 Methylpropanamide Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of N-aryl amides, including N-(2-iodophenyl)-2-methylpropanamide, is traditionally achieved through the reaction of an aniline (B41778) with an acyl chloride or anhydride. evitachem.com However, these methods often involve the use of hazardous reagents and solvents. In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, researchers are exploring more environmentally benign synthetic routes. samipubco.comnih.gov
One promising green approach involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. unibo.it For instance, a mild and selective method for the synthesis of N-aryl amides has been developed using nitroarenes and acyl halides in water, with iron dust acting as both the reductant and additive. researchgate.net This method avoids the need for organic solvents and difficult-to-recover additives, presenting a more sustainable alternative. Another innovative strategy is the use of microwave irradiation in an aqueous medium to accelerate the synthesis of N-aryl azacycloalkanes from aniline derivatives, a reaction that can be adapted for amide synthesis. nih.gov
Future research in this area will likely focus on the development of catalytic systems that enable the direct amidation of 2-iodoaniline (B362364) with isobutyric acid, avoiding the pre-activation of the carboxylic acid. The use of biocatalysis, employing enzymes to facilitate the amide bond formation under mild conditions, also represents a significant frontier in the green synthesis of this compound and its derivatives. samipubco.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for N-Aryl Amides
| Feature | Traditional Synthesis (e.g., Acyl Chloride Route) | Green Synthesis Approaches |
| Solvent | Often chlorinated solvents (e.g., dichloromethane) | Water, bio-based solvents (e.g., 2-MeTHF) uci.edu |
| Reagents | Acyl chlorides, stoichiometric bases (e.g., triethylamine) evitachem.com | Nitroarenes with Fe/H2O, direct carboxylic acid coupling researchgate.net |
| Byproducts | Triethylammonium chloride, excess acid | Water, recoverable catalysts |
| Energy | Often requires heating over extended periods | Microwave-assisted synthesis, room temperature reactions nih.gov |
| Atom Economy | Moderate | Potentially higher, especially with direct amidation |
Exploration of Photochemical and Radical-Mediated Transformations
The carbon-iodine bond in this compound is a key functional group that can be activated by light or radical initiators, opening up a vast landscape of chemical transformations. mdpi.com Photochemical reactions, in particular, offer a powerful tool for the construction of complex molecular architectures from relatively simple precursors. researchgate.netresearchgate.net
One area of exploration is the photochemical cyclization of N-(2-iodophenyl)amides to form heterocyclic structures. For instance, the irradiation of o-alkynylated N-alkyl-N-acylamides has been shown to induce cyclization to form indoles, a reaction that proceeds through a photochemically induced 1,3-acyl shift. researchgate.netresearchgate.net Similarly, visible-light-mediated intramolecular cyclization of N-aryl acrylamides can lead to the formation of oxindole (B195798) derivatives. mdpi.com These precedents suggest that this compound and its derivatives could be valuable precursors for the synthesis of novel heterocyclic scaffolds under photochemical conditions.
Radical-mediated transformations also hold significant promise. Radical translocation reactions, where a radical is generated at one position and then migrates to another through an intramolecular hydrogen atom transfer, are a powerful synthetic tool. mdpi.com The crystal structure of related N-(2-iodophenyl)-N-methyl-amides reveals a conformation that is well-suited for such intramolecular hydrogen atom transfer. mdpi.com Furthermore, radical cyclizations of N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides have been shown to be highly dependent on the stereochemistry of the starting material, offering a pathway to stereoselective synthesis. researchgate.net The radical bromination-induced ipso cyclization–ortho cyclization sequence of N-arylpropiolamides provides another example of the complex transformations that can be achieved through radical chemistry. rsc.org
Future research will likely focus on expanding the scope of these photochemical and radical-mediated reactions to this compound, exploring different reaction partners and catalysts to access a wider range of molecular diversity. The development of enantioselective variants of these reactions will also be a key area of investigation.
Rational Design of Novel Scaffolds Based on the N-(2-iodophenyl)-Propanamide Core
The N-(2-iodophenyl)-propanamide core is a versatile scaffold that can be readily modified to generate libraries of novel compounds with diverse biological activities. The presence of the iodine atom allows for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce various substituents at the 2-position of the phenyl ring. The amide bond can also be functionalized, and the isobutyryl group can be replaced with other acyl moieties to further expand the chemical space.
The design of these novel scaffolds can be guided by computational methods, such as molecular docking and virtual screening, to predict their binding affinity to specific biological targets. samipubco.com For example, a modular synthetic platform has been developed for the elaboration of fragments in three dimensions for fragment-based drug discovery, which could be applied to the N-(2-iodophenyl)-propanamide core. acs.org This approach utilizes robust and widely used reactions in medicinal chemistry to rapidly generate 3-D lead-like molecules from fragment hits. acs.org
The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives through the splicing of active substructures provides a successful example of rational drug design. acs.org A similar strategy could be employed with the N-(2-iodophenyl)-propanamide scaffold, combining it with other known pharmacophores to create hybrid molecules with enhanced or novel biological activities.
Future directions in this area will involve the integration of artificial intelligence and machine learning algorithms to accelerate the design and optimization of novel scaffolds. The development of multi-component reactions that allow for the one-pot synthesis of complex derivatives from simple starting materials will also be a key focus.
Integration of High-Throughput Synthesis and Screening in Derivative Libraries
To fully explore the chemical space around the this compound core, high-throughput synthesis and screening methods are essential. researchgate.net These technologies allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the drug discovery process. uci.eduepfl.ch
Automated synthesis platforms can be utilized for the parallel synthesis of amide libraries in a 96-well plate format. researchgate.net These systems can handle a wide diversity of carboxylic acids and amines, making them well-suited for the generation of a library of this compound derivatives. The use of pre-packed capsules containing all the necessary reagents and work-up materials can further streamline the synthesis process.
Once synthesized, these libraries can be screened for biological activity using high-throughput screening assays. These assays can be designed to measure a variety of endpoints, such as enzyme inhibition, receptor binding, or cell viability. The integration of stopped-flow chemistry and machine learning can further accelerate the screening process. chemistryworld.com For more complex libraries, such as one-bead-one-compound DNA-encoded libraries, automated synthesis and activity-based screening at the attomole scale have been developed. uci.edu
The future of high-throughput chemistry in this area lies in the development of fully integrated platforms that combine automated synthesis, purification, and screening in a seamless workflow. The use of microfluidics and chip-based technologies will enable the synthesis and screening of even larger and more diverse libraries with minimal reagent consumption.
Table 2: Key Technologies for High-Throughput Chemistry
| Technology | Application in this compound Research | Key Advantages |
| Automated Parallel Synthesis | Rapid generation of amide derivative libraries | Increased throughput, reduced manual labor |
| Flow Chemistry | Continuous synthesis of derivatives with precise control | Enhanced safety, scalability, and reproducibility chemrxiv.org |
| High-Throughput Screening (HTS) | Rapid evaluation of biological activity of derivative libraries | Identification of lead compounds from large libraries |
| DNA-Encoded Libraries (DELs) | Synthesis and screening of vast and diverse compound libraries | Access to immense chemical space uci.edu |
| Machine Learning | Guiding library design and analyzing screening data | Accelerated discovery and optimization of active compounds chemistryworld.com |
Advanced Materials Science Applications Derived from Aryl Iodide Reactivity
The reactivity of the aryl iodide in this compound also opens up possibilities for its use in the development of advanced materials. Aryl iodides are known to participate in the formation of coordination polymers and other supramolecular assemblies through interactions with metal ions. nih.govacs.org For example, silver(I) has been shown to form coordination polymers with aryl iodide-derived ligands, creating interesting structural motifs. nih.govacs.org
Furthermore, aryl iodides can be used as monomers in polymerization reactions to create novel polymers with unique properties. Iodine-based chemical polymerization has been used to develop neat amorphous porous organic polymers, which have potential applications in catalysis and materials storage. acs.org The incorporation of the this compound unit into a polymer backbone could lead to materials with interesting properties, such as enhanced thermal stability, specific recognition capabilities, or responsiveness to external stimuli.
The development of hypercrosslinked polymers bearing iodine functional groups has also been reported. mdpi.com These materials can be used as heterogeneous catalysts in various organic reactions. A polymer derived from this compound could potentially be used as a recyclable catalyst or as a scaffold for the immobilization of other catalytic species.
Future research in this area will focus on the synthesis and characterization of new polymers and coordination networks based on the this compound monomer. The exploration of the electronic, optical, and mechanical properties of these materials will be crucial for identifying potential applications in areas such as sensing, catalysis, and electronics.
Utilization in Chemical Biology Probe Development
Chemical probes are small molecules that are used to study and manipulate biological systems. nih.gov They are essential tools for target identification and validation in drug discovery. nih.gov The N-(2-iodophenyl)-propanamide scaffold possesses several features that make it an attractive starting point for the development of chemical biology probes.
The aryl iodide can serve as a handle for the introduction of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which are necessary for the detection and isolation of the probe's biological targets. This can be achieved through various cross-coupling reactions. Additionally, the aryl iodide itself can participate in photoaffinity labeling, a powerful technique for identifying the direct binding partners of a small molecule in a complex biological environment. mdpi.com Upon irradiation with UV light, the carbon-iodine bond can cleave, generating a highly reactive aryl radical that can covalently crosslink to nearby amino acid residues in the binding pocket of a protein.
The amide moiety of the scaffold can participate in hydrogen bonding interactions with biological macromolecules, contributing to binding affinity and selectivity. By systematically modifying the acyl and aniline portions of the molecule, it is possible to develop probes with high potency and selectivity for specific protein targets. nih.gov
The general workflow for developing a chemical probe based on the N-(2-iodophenyl)-propanamide scaffold would involve:
Design and Synthesis: Synthesizing a small library of derivatives with variations in the acyl and aryl portions of the molecule.
Biological Screening: Screening the library against a specific biological target or in a phenotypic assay to identify a "hit" compound.
Probe Functionalization: Attaching a reporter group (e.g., biotin, fluorophore) or a photoactivatable group to the hit compound.
Target Identification and Validation: Using the functionalized probe to identify and validate its biological target(s) in cells or tissues. nih.gov
Future efforts in this domain will concentrate on the design and synthesis of highly specific and potent probes derived from the N-(2-iodophenyl)-propanamide core for a range of biological targets. The development of "clickable" probes, which can be modified in situ through bioorthogonal chemistry, will further enhance their utility in chemical biology research.
Q & A
Q. What are the optimal synthetic routes for N-(2-iodophenyl)-2-methylpropanamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic acyl substitution, where 2-iodoaniline reacts with 2-methylpropanoyl chloride in anhydrous conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity but may require inert atmospheres to prevent hydrolysis.
- Catalysts : Triethylamine or DMAP can improve acylation efficiency by neutralizing HCl byproducts.
- Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., iodine displacement).
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-Iodoaniline + 2-methylpropanoyl chloride, THF, 0°C, 12h | 65–70 | Requires Schlenk line for moisture sensitivity |
| 2 | Purification via column chromatography (hexane:EtOAc 8:2) | >95 | Monitor for iodobenzene byproducts |
Q. How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) show coupling patterns indicative of iodine's electron-withdrawing effects. The amide proton (δ 8.1–8.3 ppm) confirms hydrogen bonding .
- ¹³C NMR : The carbonyl (C=O) resonates at ~170 ppm, while iodine’s inductive effect shifts adjacent carbons upfield .
- X-ray Crystallography : SHELX software (via SHELXL) resolves iodine’s heavy-atom effects, enabling precise bond-length analysis (C–I: ~2.09 Å) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- Docking Studies : Tools like AutoDock Vina model interactions between the iodophenyl group and hydrophobic protein pockets (e.g., androgen receptors). The iodine atom’s van der Waals radius (~1.98 Å) may sterically hinder binding compared to chloro or methyl analogs .
- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution (e.g., para vs. meta positions post-iodine displacement) .
Q. Case Study :
| Model System | Binding Affinity (ΔG, kcal/mol) | Key Interaction |
|---|---|---|
| Androgen Receptor (AR) | -8.2 | Iodo group occupies hydrophobic subpocket |
| Cytochrome P450 3A4 | -6.7 | Competitive inhibition via heme iron coordination |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:
- Assay Conditions : pH-dependent iodine dissociation in aqueous media (e.g., PBS vs. DMSO stock solutions).
- Metabolic Stability : Use LC-MS/MS to quantify degradation products in hepatic microsomes .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .
Q. Example Workflow :
Dose-Response Curves : Test across 3+ independent replicates.
Counter-Screens : Use structurally similar analogs (e.g., N-(2-chlorophenyl) derivatives) to isolate iodine-specific effects .
Q. How does the iodine substituent influence the compound’s stability and reactivity under oxidative conditions?
Methodological Answer:
-
Stability Studies : Accelerated degradation tests (40°C/75% RH) reveal iodine’s susceptibility to light-induced homolytic cleavage, forming free radicals detectable via EPR .
-
Oxidative Pathways :
Oxidizing Agent Product(s) Mechanism H₂O₂ (1 eq.) 2-Iodobenzoquinone Radical-mediated C–I bond cleavage MnO₂ N-(2-hydroxyphenyl)-2-methylpropanamide Single-electron transfer (SET)
Q. Methodological Challenges and Solutions
Q. How to optimize purification of this compound given its hydrophobicity?
Answer :
- HPLC : Use C18 columns with isopropanol/water gradients to resolve iodine-containing byproducts.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98%) .
Q. Table 1: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 303.18 g/mol | Calculated via PubChem |
| LogP | 3.2 ± 0.3 | HPLC retention time |
| Solubility (H₂O) | 0.12 mg/mL | Shake-flask method |
Q. Table 2: Comparative Bioactivity of Halogenated Analogs
| Compound | IC₅₀ (μM) AR Inhibition | Notes |
|---|---|---|
| N-(2-Iodophenyl) | 0.45 | High steric hindrance |
| N-(2-Chlorophenyl) | 0.78 | Improved solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
